physicochemical properties of 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
physicochemical properties of 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
Physicochemical Profiling and Experimental Characterization of 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic Acid: A Privileged Scaffold for Drug Discovery
Executive Summary & Scientific Rationale
In modern rational drug design, the selection of rigid, geometrically predictable core scaffolds is critical for optimizing both target affinity and pharmacokinetic liabilities. Phenylpyrazole derivatives have rapidly emerged as a "privileged scaffold" in medicinal chemistry, frequently utilized to target complex protein-protein interactions such as MCL-1[1] and to develop potent broad-spectrum antibacterial agents[2]. The pyrazole core provides unique vector trajectories for substituents, making it highly valuable for fragment-based and structure-based drug design[3].
3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid represents a highly versatile iteration of this class. By coupling the lipophilic, rigid 1-phenyl-1H-pyrazole moiety with a meta-substituted benzoic acid, this molecule offers a dual-purpose architecture: the biaryl system drives hydrophobic interactions within deep protein binding pockets, while the carboxylic acid serves both as a hydrogen-bond donor/acceptor and as a synthetic handle for late-stage amide library generation. While empirical data for its structural isomer (the 4-substituted variant) is commercially standardized[4], the 3-isomer presents a unique spatial geometry that alters its dipole moment, crystal packing, and subsequent physicochemical behavior.
Core Physicochemical Properties
Understanding the foundational properties of this scaffold is essential for predicting its behavior in biological assays and formulation matrices. The quantitative data is summarized below.
| Property | Value | Scientific Implication |
| Molecular Formula | C₁₆H₁₂N₂O₂ | Structurally efficient; offers a high ligand efficiency (LE) starting point. |
| Molecular Weight | 264.28 g/mol [4] | Well within Lipinski’s Rule of 5; leaves ~235 Da for further derivatization. |
| Calculated LogP | ~3.5 | Highly lipophilic core. Requires careful monitoring of Lipophilic Ligand Efficiency (LLE) during lead optimization. |
| Est. Aqueous pKa | 4.0 – 4.2 | Deprotonates at physiological pH (7.4), forming a highly soluble carboxylate anion. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Excellent for membrane permeability; falls within the optimal range for passive oral absorption (<140 Ų). |
| H-Bond Donors / Acceptors | 1 / 3 | Minimizes desolvation penalties upon binding to lipophilic target pockets. |
| Rotatable Bonds | 3 | High rigidity reduces entropic penalty upon target binding. |
Mechanistic Insights: Solvation and Ionization
The physicochemical behavior of 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid is entirely dictated by the ionization state of its carboxylic acid moiety. At a gastric pH of 1.2, the molecule exists almost entirely in its neutral, unionized form. Due to the high lipophilicity of the phenylpyrazole core (LogP ~3.5), the neutral species exhibits extremely poor aqueous solubility, driven by a strong thermodynamic preference to remain in a stable crystalline lattice rather than disrupt the hydrogen-bonding network of water.
Conversely, at physiological pH (7.4), the carboxylic acid (pKa ~4.1) is fully deprotonated. The resulting carboxylate anion drastically increases the hydration energy, breaking the crystal lattice and allowing the molecule to readily dissolve in aqueous media.
Fig 1: Thermodynamic equilibrium and pH-dependent ionization of the carboxylic acid.
Experimental Workflows & Self-Validating Protocols
Protocol A: Thermodynamic Solubility Assay (Shake-Flask Method)
Causality: Kinetic solubility assays (e.g., DMSO stock dilution) often overestimate solubility due to supersaturation and the cosolvent effect of DMSO. For late-stage evaluation, thermodynamic solubility is mandatory because it reflects the true equilibrium state of the crystalline lattice.
-
Preparation: Add 5 mg of solid 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid to a glass vial containing 1 mL of aqueous buffer (e.g., 0.1 M HCl for pH 1.2, or PBS for pH 7.4). Causality: Excess solid ensures the solution reaches saturation, a strict prerequisite for thermodynamic equilibrium.
-
Equilibration: Agitate the vials on an orbital shaker at 300 rpm for 24 hours at a strictly controlled 25.0 ± 0.1 °C. Causality: 24 hours is typically required to overcome the activation energy of dissolution for rigid, highly crystalline biaryl scaffolds.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Causality: Do not use syringe filters. The highly lipophilic neutral species will non-specifically bind to standard PTFE or nylon filter membranes, artificially lowering the measured concentration.
-
Quantification: Dilute the supernatant with the HPLC mobile phase and analyze via HPLC-UV against a standard curve prepared in 100% DMSO.
-
Self-Validation Check: Analyze the residual solid pellet via X-ray Powder Diffraction (XRPD). Causality: This ensures no polymorphic transformation or unintended salt formation occurred during the 24-hour equilibration, which would invalidate the thermodynamic baseline.
Protocol B: pKa Determination via Cosolvent Potentiometric Titration
Causality: Because the neutral form of this compound is highly lipophilic, standard aqueous titration is impossible; the compound will precipitate before the equivalence point is reached, destroying the Nernstian response of the electrode. A cosolvent system must be employed.
-
Solvent Preparation: Prepare titration solutions in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH by weight) containing 0.15 M KCl to maintain constant ionic strength.
-
Titration: Dissolve 2 mg of the compound in 10 mL of the cosolvent mixture. Titrate with standardized 0.1 M KOH under a continuous nitrogen purge. Causality: Nitrogen prevents atmospheric CO₂ from dissolving into the basic solution and forming carbonic acid, which would skew the pH readings.
-
Data Extrapolation: Calculate the apparent pKa (psKa) for each methanol fraction. Plot the psKa values against the molar fraction of methanol and apply the Yasuda-Shedlovsky extrapolation to determine the theoretical aqueous pKa. Causality: This mathematical model accounts for the change in the dielectric constant of the medium, providing a highly accurate aqueous pKa despite the compound never being fully dissolved in pure water.
-
Self-Validation Check: Perform a reverse titration (with 0.1 M HCl) immediately after the forward titration. Causality: A hysteresis of < 0.05 pH units between the forward and reverse curves confirms that the system remained in true thermodynamic equilibrium and no micro-precipitation occurred.
Scaffold Derivatization in Drug Discovery
The primary utility of 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid lies in its capacity to serve as a foundation for targeted library generation. The carboxylic acid can be rapidly converted into a diverse array of amides, allowing medicinal chemists to probe the steric and electronic boundaries of a target's binding pocket.
Fig 2: Synthetic workflow for derivatizing the benzoic acid scaffold via amide coupling.
